molecular formula C9H12Cl2F2N2 B6207949 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 2703779-85-3

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Katalognummer B6207949
CAS-Nummer: 2703779-85-3
Molekulargewicht: 257.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride, also known as DFD, is a novel synthetic compound that has been studied for its potential therapeutic applications in various areas of medicine. It is an analog of the commonly used benzodiazepines, such as diazepam and alprazolam, and has been shown to possess similar pharmacological properties. DFD has been studied for its potential use as an anxiolytic, anticonvulsant, and analgesic, and has been found to have a wide range of other potential applications.

Wissenschaftliche Forschungsanwendungen

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been studied extensively for its potential therapeutic applications in various areas of medicine. It has been studied as an anxiolytic, anticonvulsant, and analgesic, and has been found to possess a number of other potential applications. It has been studied for its potential use in the treatment of anxiety, depression, epilepsy, and pain. It has also been studied for its potential use in the treatment of substance abuse, insomnia, and other psychiatric disorders. Additionally, 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been studied for its potential use as an anti-inflammatory and anti-cancer agent.

Wirkmechanismus

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is believed to act on the GABA-A receptor, which is a key receptor involved in the regulation of anxiety and other neurological functions. It is thought to act as an agonist at the GABA-A receptor, which means it increases the activity of the receptor and produces a calming effect. Additionally, 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is thought to act on the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It is thought to act as an agonist at this receptor, which increases its activity and produces an anxiolytic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride have been studied extensively. It has been found to possess anxiolytic, anticonvulsant, and analgesic properties. Additionally, 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been found to possess anti-inflammatory and anti-cancer properties. It has also been found to possess neuroprotective and antidepressant properties. Furthermore, 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has been found to possess anti-tumor and anti-angiogenic properties.

Vorteile Und Einschränkungen Für Laborexperimente

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solution. Additionally, it has a wide range of potential applications and has been found to possess a number of beneficial biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not water-soluble and must be dissolved in a suitable solvent before use. Additionally, it is not approved for human use and should only be used in laboratory experiments.

Zukünftige Richtungen

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has a wide range of potential future directions. It could be studied further for its potential use in the treatment of anxiety, depression, epilepsy, pain, and other psychiatric disorders. Additionally, it could be studied further for its potential use as an anti-inflammatory and anti-cancer agent. Furthermore, it could be studied for its potential use in the treatment of substance abuse and insomnia. Finally, it could be studied for its potential use in the development of novel therapeutics for neurological disorders.

Synthesemethoden

The synthesis of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a relatively straightforward process. It involves the reaction of 1,4-dibromobenzene with 5-amino-1,4-dihydro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine to produce the desired product. The reaction is carried out in anhydrous methanol at a temperature of 90-95°C. The reaction is then quenched with aqueous hydrochloric acid, and the resulting product is purified by recrystallization. The product is then dried and stored in a cool, dry place.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves the condensation of 2-amino-5,6-difluorobenzophenone with ethyl acetoacetate followed by reduction and cyclization to form the benzodiazepine ring. The resulting compound is then converted to the dihydrochloride salt form.", "Starting Materials": [ "2-amino-5,6-difluorobenzophenone", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-5,6-difluorobenzophenone with ethyl acetoacetate in the presence of acetic acid to form 2-(2-oxo-1-phenylethylamino)-5,6-difluorobenzophenone", "Step 2: Reduction of the above compound with sodium borohydride in the presence of acetic acid to form 2-(2-hydroxy-1-phenylethylamino)-5,6-difluorobenzophenone", "Step 3: Cyclization of the above compound with sodium hydroxide in water to form 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine", "Step 4: Conversion of the above compound to the dihydrochloride salt form by treatment with hydrochloric acid" ] }

CAS-Nummer

2703779-85-3

Molekularformel

C9H12Cl2F2N2

Molekulargewicht

257.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.